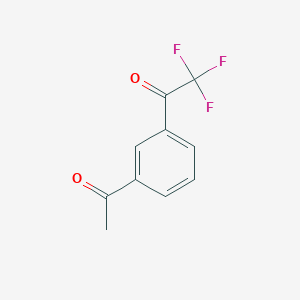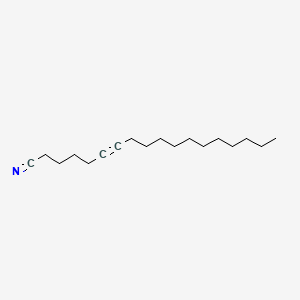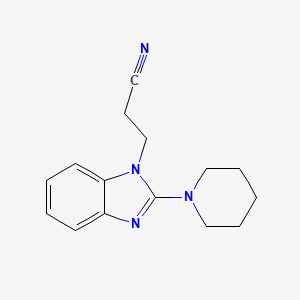![molecular formula C8H9ClO B13798081 Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride CAS No. 78293-53-5](/img/structure/B13798081.png)
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[410]hept-3-ene-7-carbonyl chloride is a chemical compound with a unique bicyclic structure It is characterized by a seven-membered ring fused to a three-membered ring, with a carbonyl chloride functional group attached to the seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The precursor can be a bicyclic alcohol or a carboxylic acid derivative, which upon reaction with the chlorinating agent, forms the desired carbonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles or nucleophiles.
Cycloaddition Reactions: The strained bicyclic system can undergo cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination of precursors.
Oxalyl Chloride ((COCl)2): Another chlorinating agent.
Amines, Alcohols, Thiols: Nucleophiles for substitution reactions.
Electrophiles/Nucleophiles: For addition reactions.
Major Products Formed
Amides, Esters, Thioesters: From substitution reactions.
Cycloaddition Products: Larger ring systems from cycloaddition reactions.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a versatile intermediate in organic synthesis. The bicyclic structure imparts strain, which can drive reactions towards the formation of more stable products. Molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]hept-3-ene: Lacks the carbonyl chloride group but shares the bicyclic structure.
Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride.
Bicyclo[4.1.0]hept-3-ene-7-methyl ester: Contains a methyl ester group.
Uniqueness
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride is unique due to its combination of a strained bicyclic structure and a highly reactive carbonyl chloride group. This combination makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives and complex molecules.
Propiedades
Número CAS |
78293-53-5 |
|---|---|
Fórmula molecular |
C8H9ClO |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1-2,5-7H,3-4H2 |
Clave InChI |
OQOMEKUYJUMXGM-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2C1C2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



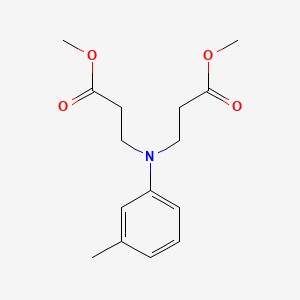
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
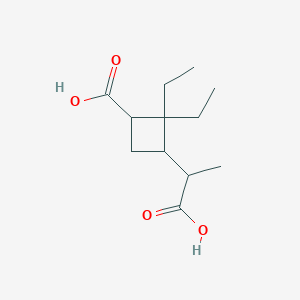
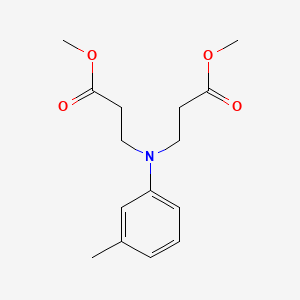
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
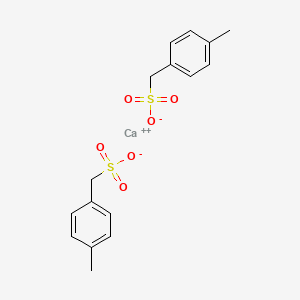
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

